molecular formula C23H22N4O4 B384879 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-55-0

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B384879
CAS No.: 618878-55-0
M. Wt: 418.4g/mol
InChI Key: BSCFGQIMFDUAJR-XUTLUUPISA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4g/mol. The purity is usually 95%.
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Biological Activity

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Molecular Details

PropertyValue
Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
IUPAC Name 4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
CAS Number 898796-78-6

The compound features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a hydroxy group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains and fungi, including Candida species . The mechanism typically involves the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that derivatives of pyrrole compounds can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and cell cycle arrest . Specifically, compounds with similar structures have demonstrated cytotoxic effects against various cancer types, making them promising candidates for further development.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is noteworthy. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This suggests its potential use in treating inflammatory diseases . The inhibition of these cytokines may contribute to reducing inflammation-related tissue damage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate inflammation or cancer cell proliferation.
  • Cell Cycle Interference : By affecting the cell cycle, it can induce apoptosis in malignant cells.

Study on Anticancer Activity

A study conducted on a series of pyrrole derivatives revealed that the target compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. This study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to the target compound were tested against Candida albicans. Results showed a minimum inhibitory concentration (MIC) as low as 25 µg/mL, indicating strong antifungal activity .

Properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-31-17-7-4-6-16(14-17)21(28)19-20(18-8-2-3-9-25-18)27(23(30)22(19)29)12-5-11-26-13-10-24-15-26/h2-4,6-10,13-15,20,28H,5,11-12H2,1H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFGQIMFDUAJR-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.